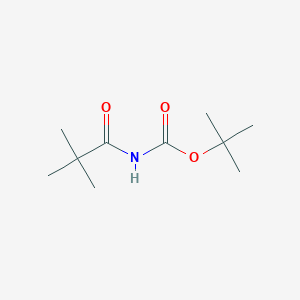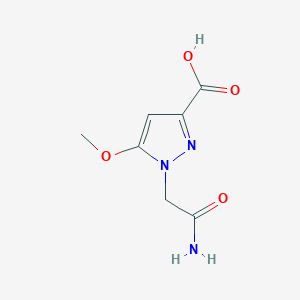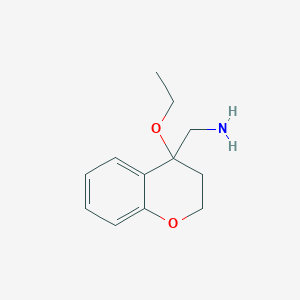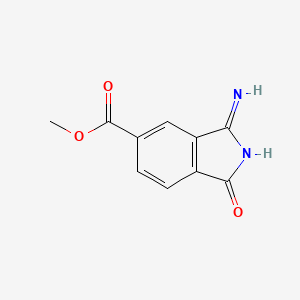
Methyl 3-imino-1-oxoisoindole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-imino-1-oxoisoindole-5-carboxylate is a compound belonging to the class of isoindole derivatives Isoindoles are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-imino-1-oxoisoindole-5-carboxylate typically involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with various reagents. For example, the reaction with aryl isocyanates, aryl isothiocyanates, and cyanamides can lead to the formation of 5H-pyrimido[5,4-b]indole derivatives . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) and sodium acetate (NaOAc) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-imino-1-oxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Applications De Recherche Scientifique
Methyl 3-imino-1-oxoisoindole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Methyl 3-imino-1-oxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-amino-1H-indole-2-carboxylate: A precursor in the synthesis of Methyl 3-imino-1-oxoisoindole-5-carboxylate.
Indole-3-acetic acid: A plant hormone with similar structural features.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent with a similar indole structure.
Uniqueness
This compound is unique due to its specific imino and oxo functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H8N2O3 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
methyl 3-imino-1-oxoisoindole-5-carboxylate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)5-2-3-6-7(4-5)8(11)12-9(6)13/h2-4H,1H3,(H2,11,12,13) |
Clé InChI |
IYZBOSFSARALPX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)C(=O)NC2=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


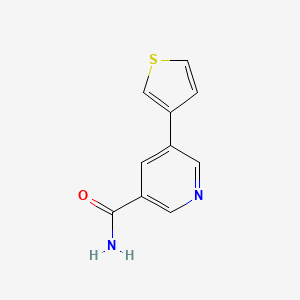

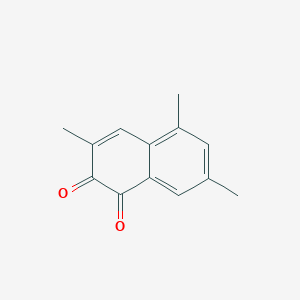

![3-methylchromeno[3,4-d]imidazol-4(3H)-one](/img/structure/B15069461.png)

![Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15069467.png)
![5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15069471.png)
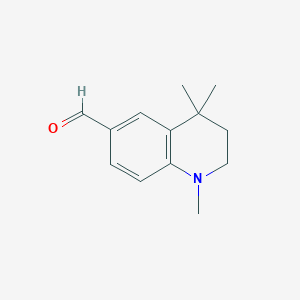
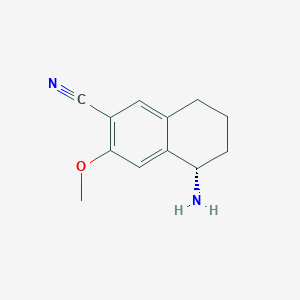
![[6-(Methylamino)-9H-purin-9-yl]acetic acid](/img/structure/B15069500.png)
